molecular formula C13H15N3O3S B2955812 N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921520-80-1

N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2955812
M. Wt: 293.34
InChI Key: FYERVPCCRIQOLT-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide, also known as PEPITEM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the thiazole family and has a furan ring attached to it. PEPITEM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity Furan-2-carboxamide derivatives have been synthesized and studied for their chemical reactivity, showcasing their versatility in organic synthesis. For instance, Aleksandrov et al. (2017) detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process involving coupling reactions and electrophilic substitution, highlighting the potential of furan-2-carboxamide scaffolds in generating diverse heterocyclic compounds with various functional groups (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Biological Activity The antimicrobial properties of furan-2-carboxamide derivatives have been explored. For example, Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against a variety of microorganisms, demonstrating good antimicrobial potential (Cakmak et al., 2022). This suggests that N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide and similar compounds could be investigated for their biological activities.

Electrophilic Substitution Reactions Electrophilic substitution reactions are a key aspect of furan-2-carboxamide chemistry, allowing for the functionalization of the core structure. Aleksandrov et al. (2021) demonstrated such reactivity by subjecting furan-2-carboxamide derivatives to various electrophilic substitution reactions, thus indicating a method for modifying the compound for potential applications in medicinal chemistry or material science (Aleksandrov et al., 2021).

Safety And Hazards

The safety and hazards of thiazole and furan derivatives can depend on their specific structures and functional groups. Some thiazole derivatives are used in drugs and are generally safe under prescribed conditions, but they can also be toxic or hazardous in certain situations or at high concentrations.


Future Directions

The study of thiazole and furan derivatives is a vibrant field with many potential future directions. Researchers continue to synthesize new derivatives and investigate their properties and potential applications, particularly in the field of medicinal chemistry.


Please note that this is a general overview and may not apply to the specific compound “N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.


properties

IUPAC Name

N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-5-14-11(17)7-9-8-20-13(15-9)16-12(18)10-4-3-6-19-10/h3-4,6,8H,2,5,7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYERVPCCRIQOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

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